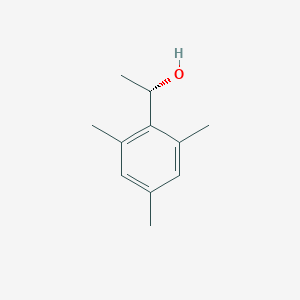
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with three methyl groups at the 2, 4, and 6 positions, and an ethan-1-ol moiety attached to the phenyl ring in the (1S) configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,4,6-trimethylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S) enantiomer. This can be achieved using chiral catalysts or by employing chiral chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate 2,4,6-trimethylbenzaldehyde to the desired (1S) enantiomer.
Continuous Flow Processes: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions: (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products:
Oxidation: 2,4,6-trimethylbenzaldehyde, 2,4,6-trimethylacetophenone.
Reduction: 2,4,6-trimethylphenylethane.
Substitution: 2,4,6-trimethylphenyl derivatives with various substituents.
科学研究应用
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence metabolic pathways, potentially leading to changes in cellular processes such as signal transduction and gene expression.
相似化合物的比较
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol can be compared with other similar compounds, such as:
(1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activity and properties.
1-(2,4,6-trimethylphenyl)ethan-1-one: The ketone derivative, which has different reactivity and applications.
2,4,6-trimethylbenzyl alcohol: A related compound with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of three methyl groups on the phenyl ring, which influence its chemical and biological properties.
属性
分子式 |
C11H16O |
|---|---|
分子量 |
164.24 g/mol |
IUPAC 名称 |
(1S)-1-(2,4,6-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H16O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10,12H,1-4H3/t10-/m0/s1 |
InChI 键 |
GHPVPUABXGJRAW-JTQLQIEISA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)[C@H](C)O)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxaspiro[5.5]undecan-9-amine](/img/structure/B13183521.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13183526.png)
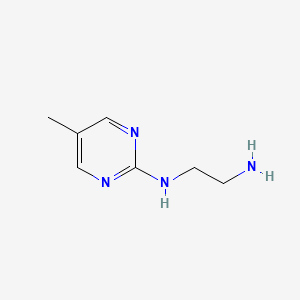


![6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13183546.png)
![4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13183549.png)
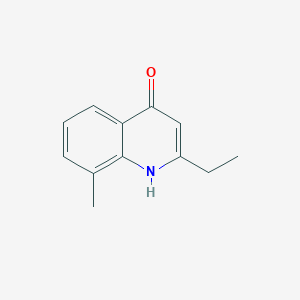
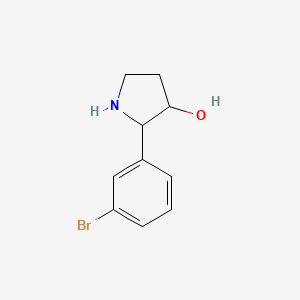
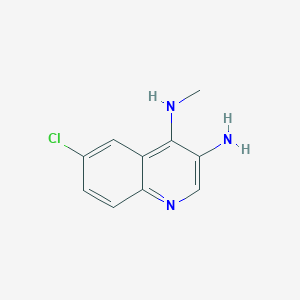
![4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol](/img/structure/B13183557.png)
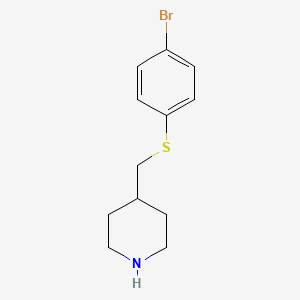
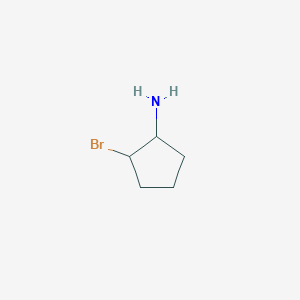
![Methyl[2-(quinolin-4-yl)ethyl]amine](/img/structure/B13183589.png)
